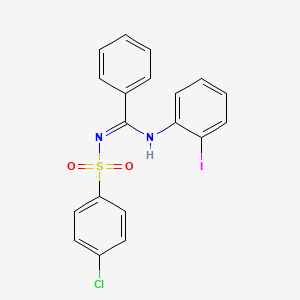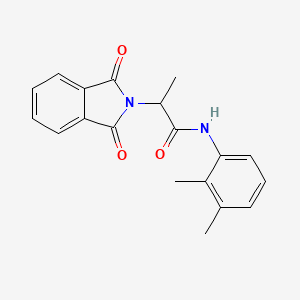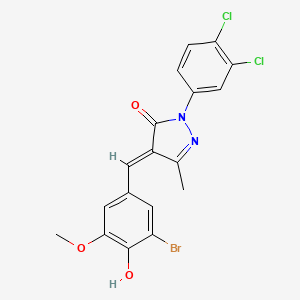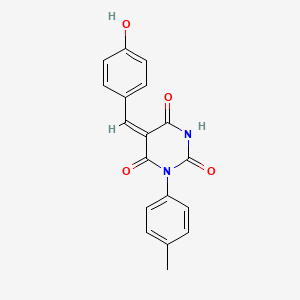![molecular formula C26H24ClN5O4S B11692655 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-triméthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés de triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe chlorophényle et un groupe triméthoxyphényle. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-triméthoxyphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir la 4-chlorophénylhydrazine avec l'isothiocyanate de phényle pour former un intermédiaire thiourée. Cet intermédiaire est ensuite cyclisé pour former le cycle triazole. Le composé résultant est ensuite mis à réagir avec le 2,3,4-triméthoxybenzaldéhyde dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée et de ses applications commerciales limitées. La synthèse en laboratoire peut être mise à l'échelle avec des modifications appropriées des conditions de réaction et des techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-triméthoxyphényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou la fraction hydrazide.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des cycles phényle ou triazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants comme l'éthanol ou le diméthylsulfoxyde (DMSO).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles phényle ou triazole .
Applications De Recherche Scientifique
2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-triméthoxyphényl)méthylidène]acétohydrazide présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.
Biologie : Le composé possède des propriétés antimicrobiennes et antifongiques potentielles, ce qui en fait un candidat pour les études biologiques.
Médecine : Des recherches préliminaires suggèrent qu'il pourrait avoir des activités anti-inflammatoires et anticancéreuses, bien que des études supplémentaires soient nécessaires pour confirmer ces effets.
Industrie : Sa structure unique le rend utile dans le développement de nouveaux matériaux et de procédés chimiques .
Mécanisme d'action
Le mécanisme d'action du 2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-triméthoxyphényl)méthylidène]acétohydrazide n'est pas entièrement compris. On pense qu'il interagit avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par le biais de ses groupes triazole et phényle. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets observés. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Mécanisme D'action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphényl)méthylidène]acétohydrazide
- 2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-méthyl-2-furyl)méthylidène]acétohydrazide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chlorophényl)méthylidène]acétohydrazide
Unicité
Ce qui distingue le 2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-triméthoxyphényl)méthylidène]acétohydrazide, c'est sa combinaison d'un cycle triazole avec un groupe triméthoxyphényle. Cette structure unique peut contribuer à ses activités biologiques distinctes et à sa réactivité chimique, ce qui en fait un composé précieux pour des recherches et des développements futurs.
Propriétés
Formule moléculaire |
C26H24ClN5O4S |
|---|---|
Poids moléculaire |
538.0 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O4S/c1-34-21-14-11-18(23(35-2)24(21)36-3)15-28-29-22(33)16-37-26-31-30-25(17-9-12-19(27)13-10-17)32(26)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+ |
Clé InChI |
RYZQYGNUOKLPPK-RWPZCVJISA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)

![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)

![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)

![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
